N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a potential anticancer agent . It is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is formed as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam . It is also used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines .Molecular Structure Analysis
The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
The compound is involved in free radical reactions . It is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene), to afford regioselectively the silyl enol ether, via normal electron-demand Diels-Alder (NEDDA) reaction .Physical And Chemical Properties Analysis
The compound crystallizes in the monoclinic system, space group P2 (1)/c with a = 13.0269 (10), b = 6.7251 (6), c = 23.9313 (16) angstrom, beta = 99.931 (6)degrees, V = 2065.1 (3) angstrom (3), Z = 4, D-c = 1.366 g/cm (3), F (000) = 880, mu = 0.221 mm (-1), the final R = 0.0600 and wR = 0.1754 for 1981 observed reflections (I > 2 sigma (1)) .Scientific Research Applications
- Application : The synthesized compound can serve as a potential NLO material. Researchers have grown a non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) using the slow evaporation method. This crystal exhibits interesting optical properties and second harmonic generation efficiency .
- Application : A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, which likely includes derivatives of our compound, were synthesized and evaluated for their anti-inflammatory activity .
- Application : Researchers have characterized the crystal structure of 4-chloro-2-nitroaniline (4Cl2NA) using single-crystal XRD analysis. They also investigated intermolecular contacts, functional groups, and optical properties .
- Application : Thermal TG/DTA thermogram analysis revealed that the synthesized material is thermally stable up to 115 °C. Mechanical Vickers hardness analysis confirmed that the grown crystal is relatively soft .
- Application : Laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2NA crystal .
- Application : In the title compound, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings exhibit specific orientations relative to the acetamide group .
Nonlinear Optical (NLO) Materials
Anti-Inflammatory Activity
Structural Studies and Characterization
Thermal Stability and Mechanical Properties
Laser Utility Limitations
Molecular Conformation Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPIIVVWOBQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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